

Application Notes and Protocols: Cobaltic Acetate in the Synthesis of Terephthalic Acid

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Compound of Interest

Compound Name: Cobaltic acetate

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Introduction

Terephthalic acid (TPA), a key monomer in the production of polyethylene terephthalate (PET) and other polyesters, is primarily synthesized through the catalytic oxidation of p-xylene. A critical component of the most widespread industrial method, the Amoco process, is the use of a cobalt(II) acetate catalyst, often in conjunction with manganese(II) acetate and a bromine source. This document provides detailed application notes and experimental protocols for the synthesis of terephthalic acid using a **cobaltic acetate**-based catalytic system.

Principle of the Reaction

The synthesis of terephthalic acid from p-xylene is a liquid-phase aerobic oxidation reaction. **Cobaltic acetate**, along with co-catalysts, facilitates the oxidation of the methyl groups of p-xylene to carboxylic acid groups. The reaction proceeds through a series of intermediates, including p-tolualdehyde and p-toluic acid. The catalyst system is crucial for achieving high conversion rates and selectivity towards terephthalic acid. The overall reaction is as follows:



The reaction is typically carried out in an acetic acid solvent at elevated temperatures and pressures.^[1]

Experimental Protocols

The following protocols are derived from established industrial practices and laboratory-scale studies.

Protocol 1: Laboratory Scale Synthesis of Terephthalic Acid

This protocol outlines a general procedure for the synthesis of terephthalic acid in a laboratory setting.

Materials:

- p-xylene (reagent grade)
- Glacial acetic acid
- Cobalt(II) acetate tetrahydrate ($\text{Co}(\text{OAc})_2 \cdot 4\text{H}_2\text{O}$)
- Manganese(II) acetate tetrahydrate ($\text{Mn}(\text{OAc})_2 \cdot 4\text{H}_2\text{O}$)
- Sodium bromide (NaBr) or Hydrobromic acid (HBr)
- High-pressure autoclave reactor equipped with a stirrer, gas inlet, and temperature and pressure controls
- Filtration apparatus
- Drying oven

Procedure:

- Reactor Charging: In a high-pressure autoclave reactor, charge glacial acetic acid as the solvent.
- Catalyst Addition: Add the catalyst components: cobalt(II) acetate tetrahydrate, manganese(II) acetate tetrahydrate, and the bromine source (sodium bromide or

hydrobromic acid). The molar ratio of the catalyst components can be varied to optimize the reaction (see data tables below).

- Reactant Addition: Add p-xylene to the reactor. The typical solvent to p-xylene weight ratio ranges from 2:1 to 4:1.
- Reaction Conditions: Seal the reactor and pressurize with air or a mixture of oxygen and an inert gas. Heat the reactor to the desired temperature, typically between 175-225°C, and maintain a pressure of 15-30 bar.[\[1\]](#)
- Reaction Monitoring: The reaction is exothermic. Monitor the temperature and pressure closely. The reaction time can vary from 30 minutes to several hours depending on the specific conditions.
- Product Isolation: After the reaction is complete, cool the reactor to room temperature. The crude terephthalic acid will precipitate out of the acetic acid solvent.
- Filtration and Washing: Filter the solid product and wash with fresh acetic acid and then with water to remove residual catalyst and solvent.
- Drying: Dry the purified terephthalic acid in an oven at 110-120°C.

Protocol 2: Purification of Crude Terephthalic Acid

The crude TPA from the oxidation reaction often contains impurities such as 4-carboxybenzaldehyde (4-CBA). A purification step is necessary to obtain polymer-grade TPA.

Materials:

- Crude terephthalic acid
- Deionized water
- Palladium on carbon catalyst (Pd/C)
- Hydrogen gas source
- High-pressure hydrogenation reactor

Procedure:

- **Slurry Preparation:** Prepare a slurry of the crude terephthalic acid in deionized water.
- **Catalyst Addition:** Add the Pd/C catalyst to the slurry.
- **Hydrogenation:** Transfer the slurry to a high-pressure hydrogenation reactor. Pressurize the reactor with hydrogen gas and heat to approximately 250-300°C.
- **Reaction:** Maintain the reaction for 1-2 hours under constant stirring. During this process, 4-CBA is reduced to p-toluic acid, which is more soluble in the mother liquor.
- **Crystallization and Isolation:** After hydrogenation, cool the solution to induce crystallization of the purified terephthalic acid. Filter the crystals, wash with hot deionized water, and dry.

Quantitative Data

The following tables summarize quantitative data from various studies on the synthesis of terephthalic acid using cobalt acetate-based catalysts.

Parameter	Value	Conditions	Reference
p-Xylene Conversion	97%	Temp: 110°C; Time: 6 h; Catalyst: Cobalt acetate; Promoter: KBr (0.545 mmol/mol PX); Oxidant: Ozone (12.0 mg/l)	[2]
Terephthalic Acid Selectivity	82%	Temp: 110°C; Time: 6 h; Catalyst: Cobalt acetate; Promoter: KBr (0.545 mmol/mol PX); Oxidant: Ozone (12.0 mg/l)	[2]
p-Xylene Conversion	76%	Temp: 80°C; Time: 6 h; Catalyst: Cobalt acetate (PX:Co(OAc) ₂ = 10:1); Oxidant: Ozone (63.0 mg/l)	[3][4]
Terephthalic Acid Selectivity	84%	Temp: 80°C; Time: 6 h; Catalyst: Cobalt acetate (PX:Co(OAc) ₂ = 10:1); Oxidant: Ozone (63.0 mg/l)	[3][4]
p-Xylene Conversion	>98%	Amoco Process Conditions	[1]
Terephthalic Acid Selectivity	~95%	Amoco Process Conditions	[1]

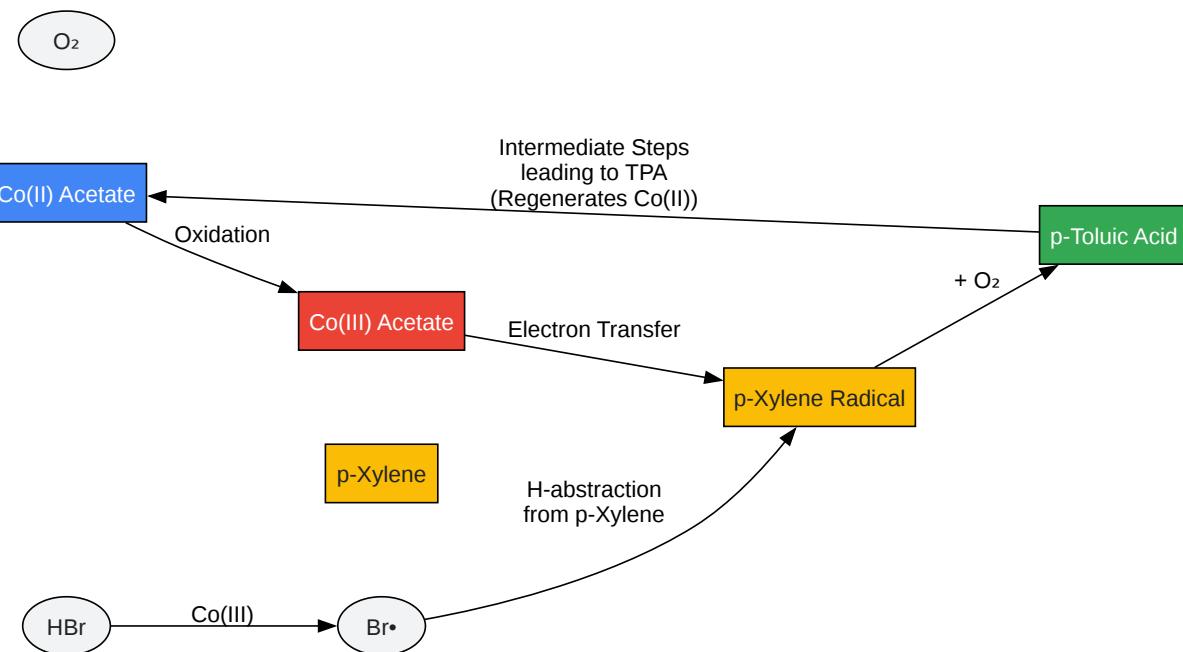
Table 1: Reaction Performance under Various Conditions

Parameter	Range	Reference
Temperature	175 - 225 °C	[1]
Pressure	15 - 30 bar	[1]
Cobalt Catalyst Concentration (% by weight as metallic cobalt in solvent)	0.05 - 0.70%	[5]
Solvent to p-Xylene Ratio (by weight)	1.5:1 to 6:1	[6]

Table 2: Typical Operating Parameters for the Amoco Process

Visualizations

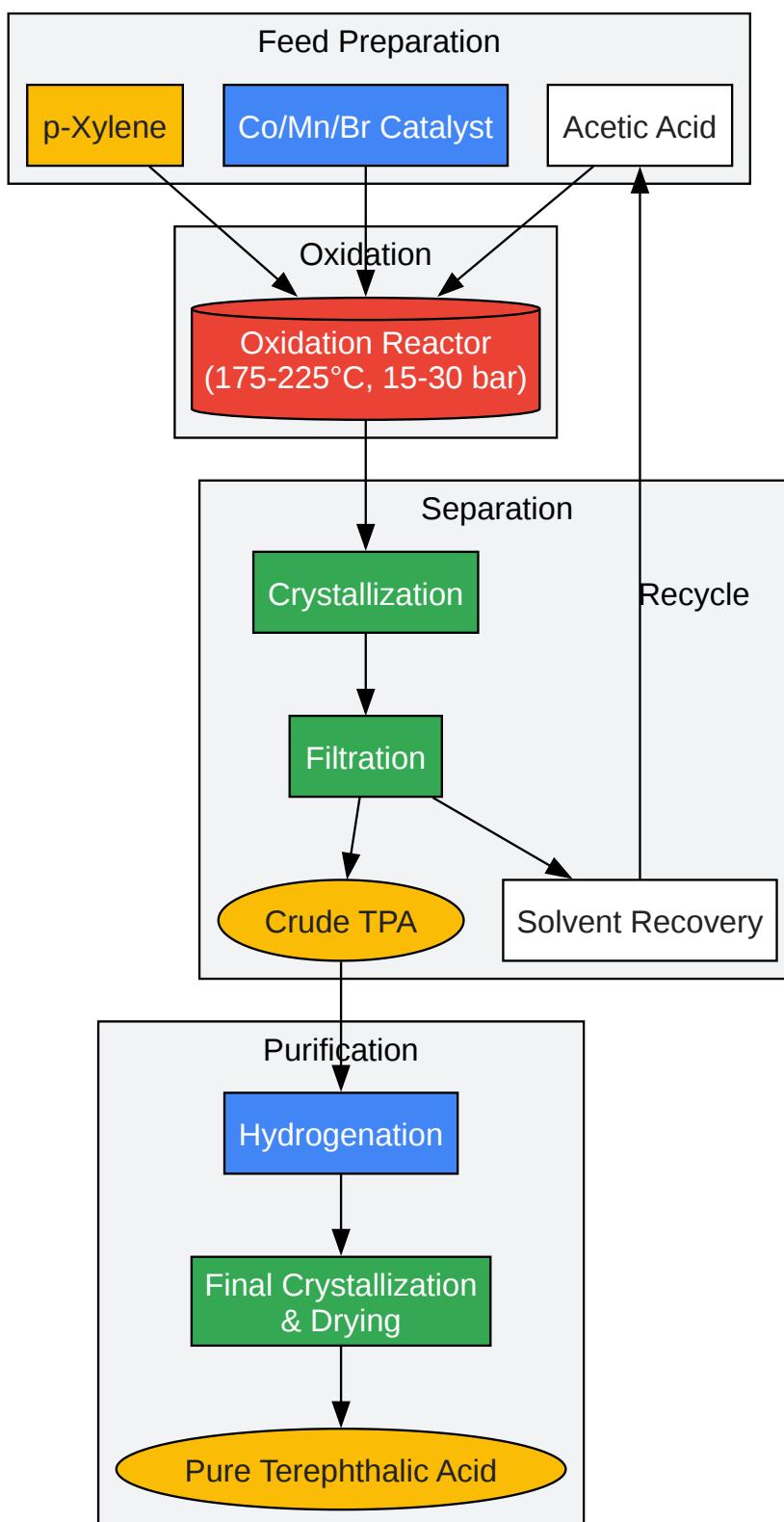
Catalytic Cycle of Cobalt in p-Xylene Oxidation



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Caption: Simplified catalytic cycle of cobalt in the oxidation of p-xylene.

Amoco Process Workflow for Terephthalic Acid Production

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Caption: Overall workflow of the Amoco process for terephthalic acid production.

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